3-(4-chlorophenyl)-4-phenylbutanoic acid is an organic compound characterized by a butanoic acid structure with substituents that include a 4-chlorophenyl group and a phenyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.
This compound can be synthesized through various chemical reactions involving starting materials such as benzene derivatives and butyrolactones. Its synthesis has been documented in several patents and scientific literature, highlighting its relevance in organic synthesis and pharmaceutical applications .
3-(4-chlorophenyl)-4-phenylbutanoic acid belongs to the class of carboxylic acids and can be classified under the category of aromatic compounds due to the presence of aromatic rings. It is also related to gamma-aminobutyric acid derivatives, which are important in neuropharmacology.
The synthesis of 3-(4-chlorophenyl)-4-phenylbutanoic acid typically involves multi-step reactions. A common approach includes:
The synthesis often requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to optimize yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purity analysis .
The molecular formula for 3-(4-chlorophenyl)-4-phenylbutanoic acid is C16H16ClO2. The structure features:
The compound's molecular weight is approximately 276.75 g/mol. Its melting point ranges between 96 °C and 98 °C, indicating its solid state at room temperature .
3-(4-chlorophenyl)-4-phenylbutanoic acid can participate in various chemical reactions, including:
These reactions typically require catalysts or specific conditions (e.g., heat or acidic/basic environments) to proceed effectively. The stability of the compound under different conditions is crucial for its application in synthetic pathways .
The mechanism of action for compounds like 3-(4-chlorophenyl)-4-phenylbutanoic acid often involves modulation of neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA). This compound may act as a GABA receptor modulator, influencing neuronal excitability.
Research indicates that derivatives of this compound could exhibit significant biological activity, potentially affecting synaptic transmission and neuronal signaling pathways .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for characterizing these properties .
3-(4-chlorophenyl)-4-phenylbutanoic acid has potential applications in:
The ongoing exploration of this compound's properties underscores its significance in both academic research and industrial applications .
3-(4-Chlorophenyl)-4-phenylbutanoic acid possesses the molecular formula C₁₆H₁₅ClO₂ and a systematic IUPAC name derived from its carbon backbone and substituent arrangement. According to IUPAC conventions for carboxylic acids, the parent chain is a four-carbon butanoic acid moiety with the carboxylic acid group at position 1, establishing it as the principal functional group . The chlorine-substituted phenyl ring is attached at carbon 3, while an unsubstituted phenyl group is bonded to carbon 4, creating a chiral center at C3. The "4-chlorophenyl" prefix specifies the para-chloro substitution pattern on the aromatic ring, distinguishing it from ortho- or meta-chloro isomers [2] [4].
The compound exhibits structural isomerism with closely related derivatives documented in chemical databases. Key differentiating features include:
Table 1: Structural Characteristics of 3-(4-Chlorophenyl)-4-phenylbutanoic Acid
Property | Specification |
---|---|
Systematic IUPAC Name | 3-(4-chlorophenyl)-4-phenylbutanoic acid |
Molecular Formula | C₁₆H₁₅ClO₂ |
Molecular Weight | 274.74 g/mol |
Key Functional Groups | Carboxylic acid, two aromatic rings (one chlorinated) |
Chiral Centers | One at carbon 3 |
Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl |
Distinguishing Feature | Absence of carbonyl/ketone group at C4 position |
The development timeline of 3-(4-chlorophenyl)-4-phenylbutanoic acid remains partially undocumented in public literature, though its structural analogs emerged during the mid-20th century pharmacological exploration. Soviet researchers pioneered structurally similar phenylbutanoic acid derivatives in the 1960s, most notably with the development of phenibut (4-amino-3-phenylbutanoic acid)—a GABA-mimetic compound sharing the 3-phenylbutanoic acid core [5]. This research climate likely facilitated the synthesis of variously substituted phenylbutanoic acids, including chlorophenyl variants, though specific discovery records for this exact compound remain scarce in open-source databases.
Patent literature indicates significant methodological advancements in the asymmetric synthesis of 3-substituted-4-phenylbutanoic acid derivatives during the early 21st century. The US8293926B2 patent (filed 2008) describes catalytic enantioselective production methods for structurally analogous compounds, reflecting growing interest in chiral synthesis of this chemical class [10]. Industrial suppliers began cataloging 3-(4-chlorophenyl)-4-phenylbutanoic acid by the 2010s, primarily marketing it as a building block for pharmaceutical research rather than as a biologically active compound itself. Unlike its amino-substituted relative phenibut—which achieved therapeutic adoption in Eastern Europe—this chlorinated variant appears to have been developed primarily for chemical applications rather than direct medicinal use [5] [7].
As a chiral bifunctional compound, 3-(4-chlorophenyl)-4-phenylbutanoic acid serves as a versatile synthon in multistep organic syntheses. The carboxylic acid moiety enables amide coupling reactions, esterification, and reduction, while the electron-deficient chlorophenyl ring undergoes electrophilic aromatic substitution under activated conditions. Its most significant synthetic utility lies in the production of pharmaceutical intermediates, particularly through stereoselective transformations exploiting its chiral center [10]. The compound's structural complexity—featuring both aliphatic and aromatic domains—makes it valuable for studying conformational effects on reaction kinetics and molecular recognition phenomena.
Table 2: Structurally Related Phenylbutanoic Acid Derivatives in Chemical Research
Compound Name | Molecular Formula | CAS Number | Key Structural Differences |
---|---|---|---|
4-Amino-4-(4-chlorophenyl)-3-phenylbutanoic acid | C₁₆H₁₆ClNO₂ | 91151841 | Amino substitution at C4 |
(4R)-4-(3-chlorophenyl)-4-phenylbutanoic acid | C₁₆H₁₅ClO₂ | 129383493 | Chlorine at meta position, chirality at C4 |
4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid | C₁₆H₁₃ClO₃ | 101272-92-8 | Ketone group at C4 |
2-(3-Chloro-4-methoxyphenyl)-4-phenylbutanoic acid | C₁₇H₁₇ClO₃ | 82136741 | Methoxy group, substitution at C2 |
Phenibut (4-amino-3-phenylbutanoic acid) | C₁₀H₁₃NO₂ | 1078-21-3 | Amino group at C4, no chlorine |
While not itself a therapeutic agent, 3-(4-chlorophenyl)-4-phenylbutanoic acid demonstrates substantial value in drug discovery pipelines. Its structural analogs exhibit diverse biological activities, positioning it as a lead compound for molecular optimization. The compound's core structure mimics endogenous signaling molecules through its phenylalkylamine backbone, facilitating interactions with biological targets. Specifically, derivatives of 3-aryl-4-phenylbutanoic acids have shown promise as enzyme inhibitors; for instance, ketone-containing variants like 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid act as kynurenine 3-hydroxylase inhibitors, potentially relevant to neurodegenerative disorders [7] [8].
The chlorine atom significantly influences the compound's bioactivity profile by modulating electron distribution, enhancing membrane permeability, and extending metabolic half-life compared to non-halogenated analogs. Research into similar chlorinated phenylbutanoates suggests potential interactions with CNS targets, though evidence specifically for this compound remains limited. The compound's stereochemistry critically determines its biological interactions, with enantioselective activity documented for structurally similar compounds like baclofen and phenibut—GABAB receptor agonists sharing the 3-phenylbutanoic acid framework [5] [10]. These features collectively establish 3-(4-chlorophenyl)-4-phenylbutanoic acid as a structurally refined tool for probing structure-activity relationships in medicinal chemistry, particularly in developing CNS-targeted therapeutics and enzyme modulators.
Table 3: Synthetic Routes and Modifications of 3-(4-Chlorophenyl)-4-phenylbutanoic Acid
Synthetic Approach | Key Reagents/Conditions | Target Derivatives | Application |
---|---|---|---|
Enantioselective Catalysis | Chiral catalysts, β-nitrostyrene derivatives [10] | Optically active intermediates | Pharmaceutical synthesis |
Carboxylation Reactions | Halogenated precursors, CO₂ insertion | Diacid analogs | Polymer chemistry |
Reductive Amination | Sodium cyanoborohydride, amine substrates | Amino-functionalized analogs | GABA receptor ligands |
Esterification | Alcohols, acid catalysts | Ester prodrug derivatives | Prodrug development |
Cross-Coupling | Palladium catalysts, aryl halides | Biphenyl derivatives | Material science |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: